molecular formula C8H8BrFO2 B2971303 3-Bromo-2-ethoxy-6-fluorophenol CAS No. 1367707-23-0

3-Bromo-2-ethoxy-6-fluorophenol

Cat. No.: B2971303
CAS No.: 1367707-23-0
M. Wt: 235.052
InChI Key: DAGGMTQYTWUXMW-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-6-fluorophenol is a chemical compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-6-fluorophenol typically involves the bromination, ethoxylation, and fluorination of a phenol derivative. One common method includes:

    Ethoxylation: The addition of an ethoxy group (–OCH2CH3) to the phenol ring, often achieved through the reaction with ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.

Scientific Research Applications

3-Bromo-2-ethoxy-6-fluorophenol is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique substituents that may impart specific biological activities.

    Industry: In the development of organic electronic devices and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-6-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, ethoxy, and fluorine substituents can influence its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects. detailed mechanistic studies are required to fully elucidate its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-ethoxy-6-fluorophenol is unique due to the combination of bromine, ethoxy, and fluorine substituents on the phenol ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-bromo-2-ethoxy-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGGMTQYTWUXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367707-23-0
Record name 3-bromo-2-ethoxy-6-fluorophenol
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